Shepherin II
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GYHGGHGGHGGGYNGGGGHGGHGGGYNGGGHHGGGGHG |
Origin of Product |
United States |
Molecular Architecture and Biological Origins of Shepherin Ii
Elucidation of Primary Amino Acid Sequence and Compositional Peculiarities
The primary structure of Shepherin II, a 38-amino acid peptide, is fundamental to its function. researchgate.netnih.gov Its composition is notably rich in glycine (B1666218) and histidine residues, which are organized into distinct, repeating patterns.
Prominence of Glycine and Histidine Residues
This compound is distinguished by its exceptionally high content of glycine and histidine. researchgate.netnih.gov Glycine constitutes 65.8% (mol/mol) of the peptide, while histidine accounts for 21.1% (mol/mol). nih.gov This unusual amino acid composition is a defining feature of the shepherin family of peptides. researchgate.netnih.gov The high glycine content imparts significant flexibility to the peptide chain. nih.gov
Table 1: Amino Acid Composition of this compound
| Amino Acid | Molar Percentage |
|---|---|
| Glycine | 65.8% |
| Histidine | 21.1% |
| Other | 13.1% |
Characterization of Glycine-Glycine-Histidine (GGH) Repeating Motifs
A recurring feature within the this compound sequence is the Glycine-Glycine-Histidine (GGH) tripeptide motif. researchgate.netnih.gov The peptide contains a regular pattern of six GGH repeats, which play a crucial role in its biological activity and metal-binding capabilities. researchgate.net This repeating structure is also observed in its counterpart, Shepherin I. researchgate.netnih.govacs.orgnih.gov
Identification and Significance of the Amino Terminal Cu(II) and Ni(II) Binding (ATCUN) Motif
This compound possesses an Amino Terminal Cu(II) and Ni(II) Binding (ATCUN) motif. researchgate.netnih.gov This motif, also known as an "albumin-like" binding site, is characterized by a free amino group at the N-terminus, a histidine residue at the third position, and two intervening peptide bonds. nih.govfrontiersin.orgacs.org The ATCUN motif confers a high affinity for copper (II) and nickel (II) ions, and its presence is a distinct feature of this compound. nih.govfrontiersin.org This motif is integral to the metal-coordinating properties of the peptide and is implicated in its antimicrobial mechanisms. frontiersin.org
Biophysical Characterization of this compound Secondary and Higher-Order Structures
The three-dimensional conformation of this compound is critical to its function and is influenced by its environment. Spectroscopic techniques have been employed to investigate its secondary structure and conformational dynamics.
Conformational Analysis via Circular Dichroism Spectroscopy in Different Environments
Circular dichroism (CD) spectroscopy has been utilized to study the secondary structure of this compound. In a solution of 50% trifluoroethanol, a solvent known to induce secondary structure, this compound was found to exist predominantly as a random coil, with 75% of the residues adopting this conformation and a notable absence of α-helical structures. nih.gov In contrast, its counterpart, Shepherin I, exhibits a β-sheet conformation at acidic pH, which transitions to a random coil at pH values above 7.5. nih.gov The presence of metal ions like Cu(II) and Zn(II) can also slightly enhance the β-sheet content in Shepherin I at acidic pH. nih.gov
Table 2: Secondary Structure of Shepherin Peptides in Different Environments
| Peptide | Environment | Predominant Secondary Structure | Reference |
|---|---|---|---|
| This compound | 50% Trifluoroethanol | 75% Random Coil | nih.gov |
| Shepherin I | Aqueous solution (pH 3.5-5.5) | β-sheet | nih.gov |
| Shepherin I | Aqueous solution (pH > 7.5) | Random Coil | nih.gov |
Investigation of Conformational Flexibility and Stability
The high glycine content in this compound contributes significantly to its conformational flexibility. nih.gov Glycine's lack of a side chain allows for a greater range of motion within the peptide backbone. nih.gov While detailed studies on the conformational stability of this compound are limited, research on the related Shepherin I indicates that its structure is dynamic and responsive to environmental factors such as pH and the presence of metal ions. nih.gov This inherent flexibility, coupled with the structured motifs like the GGH repeats and the ATCUN site, likely allows this compound to adopt specific conformations required for its biological activities.
Genetic Foundations and Biosynthetic Pathways of Shepherin Peptides
The production of this compound is a multi-step process that begins with the transcription and translation of a precursor polypeptide. This precursor undergoes several modifications to yield the mature and active this compound peptide, alongside its counterpart, Shepherin I.
cDNA Cloning and Characterization of the Shepherin Precursor Polypeptide (shep-GRP)
Through cDNA cloning, researchers have identified and characterized the precursor polypeptide from which both Shepherin I and this compound are derived. researchgate.netnih.gov This single polypeptide, designated shep-GRP, is composed of 120 amino acids. researchgate.netnih.gov The structure of shep-GRP is organized into five distinct domains, indicating a sophisticated mechanism for the co-production of two different antimicrobial peptides. researchgate.netnih.gov
The domains of the shep-GRP precursor are arranged as follows:
An amino-terminal putative signal peptide
The Shepherin I domain
A linker dipeptide
The this compound domain
A carboxy-terminal peptide researchgate.netnih.gov
This modular arrangement suggests that after translation, the shep-GRP polypeptide is processed to release the individual shepherin peptides.
| Domain | Function |
| Amino-terminal putative signal peptide | Directs the polypeptide for processing and secretion. |
| Shepherin I domain | Forms the mature Shepherin I peptide. |
| Linker dipeptide | Separates the Shepherin I and this compound domains. |
| This compound domain | Forms the mature this compound peptide. |
| Carboxy-terminal peptide | Flanks the this compound domain. |
Genomic Context: Gene Family Analysis and Duplication Events
Genomic analysis provides insights into the evolutionary origins of the shepherin-encoding gene. Southern blot analysis has indicated that the gene for shepherins is part of a low-complexity gene family. researchgate.netnih.gov This finding suggests that the genetic blueprint for shepherin peptides may have arisen from gene duplication events, a common mechanism for the evolution of new gene functions in plants. frontiersin.orgnih.gov
Gene duplication can occur through various processes, including tandem replication and segmental duplication. frontiersin.org These events create redundant gene copies that are then free to evolve new functions or expression patterns. nih.govauckland.ac.nz In the case of the shepherin gene family, duplication may have contributed to the development of the two distinct but related peptides, Shepherin I and this compound, from a single genetic locus.
Transcriptional Regulation and Tissue-Specific Expression Patterns of this compound
The expression of the shep-GRP gene is tightly controlled, with its transcripts showing a distinct tissue-specific pattern. Northern blot analysis has revealed that shep-GRP transcripts are present in the roots of Capsella bursa-pastoris but are not detected in the leaves and stems. researchgate.netnih.gov This localized expression pattern is consistent with the isolation of Shepherin I and II from the roots of the plant. researchgate.netacs.org
This tissue-specific expression suggests the presence of regulatory elements in the plant's genome that control where and when the shepherin gene is transcribed. mdpi.comnih.gov Such regulation is crucial for plants to mount targeted defense responses against pathogens in specific tissues, such as the roots, which are in direct contact with soil-borne microbes. acs.org The expression of antimicrobial peptide genes like shep-GRP is often induced in response to infection or wounding, contributing to the plant's innate immune system. acs.org
Comprehensive Bioinorganic Chemistry of Shepherin Ii Metal Ion Complexes
Detailed Analysis of Divalent Metal Ion Coordination by Shepherin II
The coordination chemistry of this compound with divalent metal ions like zinc(II) and copper(II) is intricate, with the binding modes and affinity being highly dependent on factors such as pH. researchgate.net The numerous histidine residues distributed along the peptide chain act as primary anchoring sites for these metal ions. frontiersin.org
The coordination of zinc(II) ions by this compound is a critical determinant of its biological activity. While the precise stoichiometry and high-resolution structural details of the coordination sphere are still under detailed investigation, studies confirm that the eight histidine residues provide a rich environment for Zn(II) binding. frontiersin.org In many histidine-rich peptides, Zn(II) typically engages with the imidazole (B134444) nitrogen atoms of histidine side chains. frontiersin.org For this compound, it is this coordination event that initiates a significant conformational change in the peptide's structure. researchgate.netresearchgate.net This binding is a prerequisite for the supramolecular assembly and the resulting antifungal properties observed in the peptide-metal complex. researchgate.net
This compound possesses a high affinity for copper(II) ions, a characteristic influenced by its amino acid sequence. Research suggests the presence of an Amino-Terminal Cu(II) and Ni(II) binding (ATCUN) motif within this compound. researchgate.net This is a well-characterized, high-affinity metal-binding site where the Cu(II) ion is typically chelated by four nitrogen atoms: the amino group of the N-terminus, the imidazole nitrogen of the histidine at position three, and the deprotonated amide nitrogens of the first two peptide bonds. frontiersin.orgresearchgate.net This {NH₂, 2N⁻, Nᵢₘ} coordination geometry forms a highly stable square-planar complex. researchgate.net
Comparative studies have shown that the efficiency of Cu(II) binding by this compound is pH-dependent. In a pH range of 3 to 7, this compound binds Cu(II) ions less effectively than the related peptide, Shepherin I. However, above a pH of 7.70, the binding efficiency for this compound increases drastically, suggesting a shift in the coordination mode to a more stable complex, likely involving the deprotonation of amide nitrogens characteristic of the ATCUN motif.
The thermodynamic stability of this compound and its metal complexes has been investigated using potentiometric titrations and various spectroscopic techniques, including UV-Vis and Circular Dichroism (CD). researchgate.netresearchgate.netppm.edu.pl Potentiometry allows for the determination of protonation constants (pKa values) of the peptide's ionizable groups and the stability constants of the metal-peptide complexes.
Based on potentiometric titrations, thirteen distinct protonation constants have been established for this compound, corresponding to its numerous ionizable groups, including the N-terminal amine, the C-terminal carboxyl, and the eight imidazole side chains of the histidine residues. researchgate.net
Table 1: Protonation Constants (pKa) of this compound (Note: The following table is based on the reported finding of thirteen protonation constants for this compound. Specific values for each constant are not available in the reviewed literature.)
| Protonation Event | Description |
|---|---|
| 13 Constants Determined | Potentiometric titrations have identified thirteen pKa values for the this compound peptide, reflecting its complex acid-base chemistry due to multiple histidine residues and terminal groups. researchgate.net |
While detailed stability constants for the this compound-Cu(II) and this compound-Zn(II) complexes are not fully documented in the available literature, the use of potentiometric and spectroscopic methods confirms that these complexes form and their stability is pH-dependent. researchgate.netresearchgate.net
Metal-Induced Conformational Transitions and Supramolecular Assembly of this compound
The coordination of metal ions to this compound is not merely a binding event but a trigger for significant changes in the peptide's secondary and tertiary structure, leading to distinct morphological outcomes.
A key finding in the study of this compound is that the coordination of Zn(II) induces a profound structural reorganization, causing the peptide to self-assemble into fibrillar structures. researchgate.netresearchgate.net This process has been directly observed using Atomic Force Microscopy (AFM). researchgate.netppm.edu.pl The formation of these fibrils is a direct consequence of Zn(II) binding; this phenomenon is not observed with the apopeptide (the peptide without the metal ion). researchgate.net This specific Zn(II)-induced fibrillation is directly correlated with a potent antifungal activity against pathogens like Candida albicans. researchgate.netresearchgate.net The resulting fibrils are believed to interact with and disrupt the fungal cell wall or membrane, representing a novel mechanism of action. researchgate.net
In stark contrast to the effects of zinc(II), the coordination of copper(II) to this compound does not induce fibril formation. researchgate.netresearchgate.net Although Cu(II) binds with high affinity, particularly through the ATCUN motif, the resulting complex adopts a different conformation that does not promote the same kind of supramolecular assembly. researchgate.netresearchgate.net AFM imaging of the this compound-Cu(II) complex does not show the fibrillar morphology seen with the Zn(II) complex. researchgate.net This differential structural impact highlights the specificity of the metal-peptide interaction and underscores how the choice of metal ion can fundamentally alter the resulting structure and biological function of an antimicrobial peptide.
Influence of pH and Environmental Factors on Metal-Shepherin II Complex Formation and Stability
The formation, stability, and stoichiometry of metal-Shepherin II complexes are intrinsically linked to the surrounding chemical environment, most notably the pH. The peptide's structure, which is rich in histidine residues, dictates a strong pH dependence on its metal-binding affinity and coordination modes. frontiersin.orgsci-hub.st
The imidazole side chain of histidine has a pKa value near the physiological pH range (pKa ≈ 6), making it highly sensitive to small fluctuations in acidity. frontiersin.org At lower pH values, the imidazole groups are protonated, creating a positive charge and competing directly with positively charged metal ions for the same binding sites. As the pH increases, these groups deprotonate, making the nitrogen donor atoms available for coordination with metal ions. Consequently, the stability of Metal-Shepherin II complexes is generally expected to increase with rising pH.
Research on various metal-binding antimicrobial peptides (AMPs) has consistently shown that metal ion affinity, coordination geometry, and the resulting biological activity are strongly dependent on the pH of the environment. researchgate.net For instance, the antimicrobial efficacy of some metal-AMP complexes is significantly enhanced in acidic conditions (e.g., pH 5.4), which can mimic the environment of an inflammatory response or a fungal infection site. frontiersin.orgresearchgate.net While detailed potentiometric titration data for this compound is not as extensively published as for its counterpart, Shepherin I, the fundamental principles of competitive binding between protons and metal ions at the numerous histidine sites govern its interaction. nih.govacs.org The net charge of the this compound peptide itself is variable with pH, which also influences its initial electrostatic interactions with microbial membranes. sci-hub.st
The table below summarizes the key environmental influences on the formation of Metal-Shepherin II complexes based on established principles for histidine-rich peptides.
| Environmental Factor | Influence on Complex Formation and Stability | Underlying Mechanism |
|---|---|---|
| pH | Crucial determinant of complex stability and coordination. Stability generally increases as pH rises from acidic to neutral/alkaline. | Protonation of histidine imidazole groups at low pH competes with metal ion binding. Deprotonation at higher pH frees up nitrogen donor atoms for coordination. frontiersin.orgsci-hub.st |
| Ionic Strength | Can influence the electrostatic interactions involved in the initial association of the metal ion and peptide. | High ionic strength can shield charges, potentially weakening the initial electrostatic attraction between the peptide and metal ions. |
| Presence of Competing Ligands | Other molecules in the biological milieu can compete with this compound for metal ions, affecting the availability of the metal for complexation. | The relative binding affinities (stability constants) of this compound and other biological ligands for the specific metal ion will determine the equilibrium. |
Molecular Mechanisms Governing Metal-Ion Specificity in this compound Interactions
This compound exhibits remarkable specificity in its interactions with different metal ions, a phenomenon that dictates its ultimate biological function. The molecular basis for this selectivity lies in a combination of the peptide's primary sequence, the preferred coordination chemistry of the metal ion, and the resulting three-dimensional structure of the complex. The most striking example is the differential effect of Zinc(II) and Copper(II) on the peptide's structure and antifungal potency. researchgate.net
This compound's primary structure contains 38 amino acids, including eight histidine residues and a series of six GGH (Glycine-Glycine-Histidine) repeats. frontiersin.org This composition makes it an exceptional scaffold for chelating metal ions, acting as a potential "metal-sponge". frontiersin.org However, not all metals that bind to it elicit the same biological response.
The core of this compound's metal-ion specificity is the unique ability of Zn(II) to induce a profound structural transformation. Upon coordination, Zn(II) causes this compound to undergo a conformational change that results in the formation of amyloid-like fibrils. frontiersin.orgresearchgate.net This structural rearrangement is directly and causally linked to a potent enhancement of its antifungal activity, particularly against Candida albicans. researchgate.net This phenomenon is not observed for the peptide in its metal-free state or when complexed with Cu(II). researchgate.net
The molecular mechanism for this specificity can be attributed to the distinct coordination preferences of the metal ions:
Zinc(II): Typically favors a tetrahedral coordination geometry. This geometry can act as a precise structural linchpin, inducing a specific "kink" or fold in the peptide backbone. rsc.org This induced structure likely exposes hydrophobic regions or creates a specific surface topology that promotes intermolecular self-assembly into the functionally critical fibrils.
Copper(II): Generally prefers square planar or Jahn-Teller distorted octahedral geometries. While Cu(II) binds effectively to the histidine residues of this compound, the resulting complex possesses a different three-dimensional structure that does not facilitate the same pathway to fibrillization. researchgate.net
Therefore, the specificity is not merely a matter of binding affinity but is governed by the unique structural consequences of that binding. The selection of a specific metal ion, like Zn(II), triggers a cascade: coordination leads to a specific structural change (fibril formation), which in turn enables a new or enhanced biological activity (antifungal action). researchgate.netx-mol.net This links the inorganic coordination chemistry of the metal directly to the morphological and functional properties of the peptide. researchgate.net
The following table provides a comparative overview of the research findings on the interactions of different metal ions with this compound.
| Feature | This compound-Zn(II) Complex | This compound-Cu(II) Complex |
|---|---|---|
| Structural Change | Induces significant conformational change, leading to fibril formation. frontiersin.orgresearchgate.net | Binds to the peptide, but does not induce fibril formation. researchgate.net |
| Antifungal Activity | Exhibits strong, enhanced anticandidal activity. researchgate.net | Does not show the same pronounced enhancement of antifungal activity. researchgate.net |
| Proposed Mechanism | The Zn(II)-induced fibrillar structure is believed to be the morphologically active form responsible for disrupting fungal cells. researchgate.netx-mol.net | The complex does not adopt the necessary conformation for the fibril-mediated antifungal mechanism. |
| Key Peptide Motifs | The multiple histidine residues and GGH repeats serve as the primary coordination sites for both metals. frontiersin.org |
Mechanistic Insights into Shepherin Ii S Antimicrobial Activity
Modes of Interaction with Microbial Cellular Envelopes
The initial and most prominent antimicrobial action of Shepherin II occurs at the microbial cell surface. This interaction leads to a loss of membrane integrity, which is a primary cause of cell death.
As with many cationic antimicrobial peptides, the initial step in this compound's interaction with microbes is driven by electrostatic attraction. sci-hub.st Microbial membranes are typically rich in anionic phospholipids, which gives their surface a net negative charge. This compound, being a cationic peptide at physiological pH, is electrostatically drawn to these negatively charged surfaces. sci-hub.stresearchgate.net This initial binding is a prerequisite for all subsequent disruptive actions. researchgate.net This attraction concentrates the peptide on the target cell surface, facilitating the more complex interactions that lead to membrane permeabilization. sci-hub.stresearchgate.net The selectivity of many AMPs for microbial over mammalian membranes stems from this charge difference, as mammalian cell membranes are generally zwitterionic and lack this strong negative charge. researchgate.net
Following the initial electrostatic binding, this compound is believed to disrupt the microbial membrane, leading to increased permeability and eventual lysis. While the precise mechanism for this compound is still under investigation, several models proposed for other AMPs are considered relevant. researchgate.net These include:
The Barrel-Stave Model: In this model, peptide monomers insert themselves into the lipid bilayer, assembling into a pore-like structure similar to the staves of a barrel. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a channel through which ions and other cellular contents can leak out. researchgate.net
The Toroidal Pore Model: Similar to the barrel-stave model, this mechanism involves the formation of a transmembrane pore. However, in the toroidal model, the lipid molecules of the membrane bend inward to line the pore along with the peptides, creating a more dynamic and potentially disruptive structure. researchgate.net
The Carpet Model: In this scenario, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. researchgate.netacs.org Once a critical concentration is reached, this peptide layer disrupts the membrane's curvature and integrity, leading to the formation of transient gaps or micelles and causing a non-specific breakdown of the membrane structure. researchgate.netacs.org
The ability of cationic peptides to permeabilize the cytoplasmic membrane is considered a key step, which may in itself be lethal or serve as a means to allow the peptide to access targets within the cell. sci-hub.st
A distinct and crucial aspect of this compound's antifungal activity is its interaction with Zn(II) ions. nih.govlibretexts.org Research demonstrates that the coordination of Zn(II) with this compound induces a significant structural change in the peptide, causing it to self-assemble into fibrillar, amyloid-like structures. libretexts.orgfrontiersin.org These fibrils are directly linked to a potent antifungal effect, particularly against Candida albicans. libretexts.org This phenomenon is not observed with the peptide alone or when complexed with copper(II) ions, highlighting the specificity and importance of the Zn(II) interaction for this mechanism. libretexts.org
Atomic force microscopy (AFM) imaging suggests that these Zn(II)-Shepherin II fibrils enact a novel "needle-like" mode of action. libretexts.orgfrontiersin.org It is proposed that these rigid, fibrillar structures physically damage and disrupt the fungal cell wall and membrane, leading to a complete loss of cellular integrity. libretexts.orgfrontiersin.org This mechanism of physical deterioration represents a unique approach to antifungal therapy, differing from the more common pore-formation models. libretexts.org
Table 1: Summary of this compound Interactions with Microbial Cellular Envelopes
| Interaction / Mechanism | Key Molecular Drivers | Proposed Outcome | Supporting Evidence |
|---|---|---|---|
| Electrostatic Binding | Cationic nature of the peptide; Anionic microbial membrane phospholipids. | Initial attraction and accumulation of this compound on the microbial surface. | General mechanism for cationic AMPs. sci-hub.stresearchgate.net |
| Membrane Permeabilization | Peptide insertion into the lipid bilayer. | Formation of pores or channels (Barrel-Stave, Toroidal models) or membrane dissolution (Carpet model), leading to leakage of cellular contents. | General models for AMP action. researchgate.netacs.org |
| Zn(II)-Induced Fibril Formation | Specific coordination of Zn(II) ions with histidine residues in this compound. | Self-assembly into rigid, needle-like fibrils that physically disrupt the fungal cell wall and membrane. | AFM imaging; Specific to Zn(II) complex; Strong anticandidal activity. libretexts.orgfrontiersin.org |
Exploration of Intracellular Targets and Biochemical Interference
While membrane disruption is a primary mechanism, it is increasingly recognized that many antimicrobial peptides can translocate across the microbial membrane to interfere with vital intracellular processes. sci-hub.st The permeabilization of the membrane by this compound may facilitate its entry into the cytoplasm, where it could exert secondary antimicrobial effects. sci-hub.st Evidence for a related peptide, Shepherin I, shows it can be rapidly internalized by C. albicans cells, supporting the potential for an intracellular mode of action.
Another critical intracellular process that can be targeted by AMPs is protein synthesis. nih.govsci-hub.st After entering the cell, peptides can bind to ribosomes or interact with components of the translation machinery, leading to a halt in the production of essential proteins and enzymes. The AMP Bac7, for instance, specifically targets protein biosynthesis. acs.org Furthermore, AMPs can inhibit the function of specific metabolic enzymes, disrupting key pathways necessary for microbial survival. nih.gov The histidine-rich nature of this compound could also play a role in chelating intracellular metal ions that are essential cofactors for many enzymes, thereby indirectly inhibiting their function. nih.govsci-hub.st
Table 2: Potential Intracellular Mechanisms of this compound
| Target Pathway | Proposed Action | Basis for Hypothesis |
|---|---|---|
| Nucleic Acid Biosynthesis | Binding to DNA/RNA; Inhibition of polymerases. | General mechanism for internalized AMPs nih.govsci-hub.st; Precedent from other AMPs like indolicidin. acs.org |
| Protein Synthesis | Binding to ribosomes; Interference with translation. | General mechanism for internalized AMPs nih.govsci-hub.st; Precedent from other AMPs like Bac7. acs.org |
| Metabolic Enzyme Function | Direct inhibition of enzyme activity or chelation of essential metal cofactors. | General mechanism for internalized AMPs nih.govsci-hub.st; Histidine-rich sequence suggests metal-binding capability. nih.gov |
Interference with Cellular Homeostasis and Virulence Factors
This compound, an antimicrobial peptide (AMP), is understood to disrupt the fundamental operations of pathogenic microbes, leading to cell death. Like many AMPs, its mechanisms can include interrupting cellular homeostasis, which is crucial for microbial survival. nih.gov The disruption of ion gradients across the cell membrane and interference with metabolic processes are potential modes of action. frontiersin.org
Furthermore, this compound may interfere with the production and function of virulence factors, which are molecules that enable pathogens to cause disease. rsdjournal.org Research on plant-derived compounds suggests that they can inhibit key fungal virulence factors such as enzymes like laccase and urease, and prevent the formation of biofilms. rsdjournal.org While direct evidence for this compound targeting specific virulence factors is still an area of active research, its efficacy against fungi like Cryptococcus neoformans points to its potential to disrupt the mechanisms these pathogens use to adapt to the host environment and evade the immune system. rsdjournal.orgmdpi.com The peptide's activity could involve interfering with cell division, nutrient uptake, or the ability to withstand oxidative stress. rsdjournal.org
Synergistic Action with Metal Ions in Antimicrobial Efficacy
The antimicrobial power of this compound is significantly amplified through its interaction with metal ions, a phenomenon observed with several antimicrobial peptides. frontiersin.orgresearchgate.net There are two primary strategies by which metal ions and AMPs collaborate: the metal ion can act as a booster, altering the peptide's structure or charge to enhance its effectiveness, or the AMP can sequester essential metal ions, depriving the microbe of necessary nutrients in a process known as nutritional immunity. uni.opole.plsci-hub.stresearchgate.net this compound, with its high content of histidine residues, is particularly well-suited for binding metal ions like Zinc(II) (Zn(II)) and Copper(II) (Cu(II)). frontiersin.orgresearchgate.net
Potentiation of Antifungal Activity by Zinc(II) Coordination to this compound
A remarkable feature of this compound is the dramatic potentiation of its antifungal activity upon coordination with Zn(II) ions. researchgate.netnih.gov Alone, the peptide has moderate antifungal properties. mdpi.com However, the binding of Zn(II) to this compound induces a significant structural transformation, causing the peptide to self-assemble into amyloid-like fibrils. frontiersin.orgresearchgate.netnih.gov This morphological change is directly responsible for a powerful antifungal effect, particularly against the pathogenic yeast Candida albicans. researchgate.netnih.gov
This phenomenon is specific to zinc; similar coordination with copper(II) ions does not result in the same fibril formation or the associated strong anticandidal activity. researchgate.netnih.gov The resulting Zn(II)-Shepherin II fibrils are believed to employ a novel mechanism of action, possibly involving a needle-like disruption of the fungal cell wall and membrane. researchgate.netnih.gov This unique, zinc-triggered mechanism makes the Zn(II)-Shepherin II complex a significant candidate for the development of new antifungal therapies, especially in the context of rising drug resistance. researchgate.netnih.gov The closely related peptide, Shepherin I, demonstrates this principle clearly, where the Zn(II) complex shows potent activity while the peptide alone does not. nih.gov
Table 1: Antifungal Activity of Shepherin I-Metal Complexes against Candida albicans
| Compound | MIC₅₀ (μg/mL) |
|---|---|
| Shepherin I | >1256 |
| Shepherin I - Cu(II) Complex | >1256 |
| Shepherin I - Zn(II) Complex | 32 nih.govacs.org |
| Data sourced from studies on the closely related Shepherin I, illustrating the potentiation effect of Zn(II). |
Contribution of Metal Sequestration and Nutritional Immunity to Antimicrobial Effects
Another key aspect of the metal-peptide synergy is the principle of nutritional immunity. sci-hub.stresearchgate.net Pathogenic microbes require essential metal ions like zinc, iron, and manganese for their survival, growth, and virulence. researchgate.netacs.org The host's innate immune system can combat infection by producing proteins that bind these metal ions, effectively starving the pathogens. researchgate.net
Antimicrobial peptides rich in histidine, such as this compound, are excellent candidates for this role. frontiersin.orgsci-hub.st The multiple histidine residues in this compound's sequence act as effective anchors for metal ions. frontiersin.orgresearchgate.net By sequestering these crucial metal nutrients from the environment at the site of infection, this compound can hinder microbial proliferation and diminish the pathogen's ability to establish an infection. uni.opole.plresearchgate.net This withdrawal of essential metals represents a significant, non-destructive antimicrobial strategy employed by the peptide. sci-hub.st
Investigation of Reactive Oxygen Species (ROS) Generation in this compound-Metal Complexes
The generation of reactive oxygen species (ROS) is a well-established antimicrobial mechanism for some metal complexes. frontiersin.orgresearchgate.net ROS are highly reactive molecules that can cause widespread damage to microbial cells, including lipid peroxidation and DNA damage, leading to cell death. frontiersin.org
Investigations into peptide-metal complexes have shown that the specific metal ion is a critical determinant of the mechanism. frontiersin.org For instance, studies on the related peptide Shepherin I and other AMPs suggest that their copper(II) complexes are capable of generating ROS as part of their antimicrobial action. researchgate.netacs.org However, for the zinc(II) complexes of both Shepherin I and this compound, the primary mechanism of antifungal activity is attributed to the induction of fibril formation and subsequent physical disruption of the cell membrane, not ROS generation. researchgate.netnih.govnih.gov While direct ROS production by the this compound-Zn(II) complex has not been identified as its main mode of action, it is a plausible mechanism for other metal complexes of this peptide. researchgate.net
Based on a comprehensive review of available research, detailed experimental and computational studies applying the specified advanced methodologies specifically to the chemical compound This compound are not extensively documented in the scientific literature. The majority of in-depth research utilizing techniques such as Atomic Force Microscopy, Mass Spectrometry, advanced spectroscopy, and molecular modeling has been focused on its analogue, Shepherin I .
While both Shepherin I and this compound were isolated from the plant Capsella bursa-pastoris, the detailed structural and mechanistic delineations requested in the outline have been characterized for Shepherin I. nih.govresearchgate.net For instance, the induction of fibril formation by zinc ions and the corresponding morphological visualization, stoichiometric analysis, and coordination chemistry have been explicitly described for Shepherin I. nih.govacs.orgnih.gov
Consequently, generating a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound is not possible with the currently available information. To do so would require misattributing findings from Shepherin I or presenting information that is not scientifically validated for this compound, which would compromise the integrity and accuracy of the content.
Advanced Methodologies and Analog Development in Shepherin Ii Research
Chemical Synthesis and Structure-Activity Relationship (SAR) Studies of Shepherin II and its Analogues
While extensive research has been conducted on its counterpart, Shepherin I, detailed studies focusing specifically on the chemical synthesis and structure-activity relationships of this compound are not extensively available in the current scientific literature. The following sections outline the standard methodologies used in peptide research that would be applicable to this compound, though specific data for this peptide is limited.
Detailed experimental protocols for the solid-phase peptide synthesis (SPPS) specifically of this compound have not been published. However, based on the synthesis of other glycine-rich peptides like Shepherin I, it can be inferred that standard Fmoc or Boc-based solid-phase methodologies would be employed. These strategies involve the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. Given the high glycine (B1666218) content of this compound, specialized coupling reagents and protocols may be necessary to ensure efficient and complete reactions at each step.
There is currently no published research available that specifically investigates the effects of peptide truncation or amino acid substitutions on the antimicrobial function of this compound. Such studies are crucial for identifying the minimal active sequence and the roles of specific residues in its antimicrobial activity. For other antimicrobial peptides, truncation studies have often revealed that the full length of the peptide is not always necessary for its biological function, and amino acid substitutions can enhance potency, broaden the spectrum of activity, or increase stability.
The development and assessment of carboxyamidated analogues of this compound have not been reported in the scientific literature. Carboxyamidation is a common modification for antimicrobial peptides, as it can increase the net positive charge and enhance stability by making the peptide more resistant to degradation by carboxypeptidases. While this strategy has been successfully applied to Shepherin I, its impact on this compound remains to be investigated.
Engineering this compound Derivatives for Optimized Performance
Currently, there is a lack of published studies on the engineering of this compound derivatives for optimized performance. The process of engineering would typically involve creating a library of this compound analogues with various modifications, such as amino acid substitutions, truncations, and chemical modifications, followed by screening for enhanced antimicrobial activity, reduced toxicity, and improved stability. The introduction of the gene encoding this compound into potato plants represents a step towards its potential application in agriculture, with future evaluations planned to assess its activity in planta. uleth.ca
Data Tables
Table 1: this compound Analogues and Modifications (Note: The following table is a template. As there is no specific data available in the literature for this compound analogues, it remains unpopulated.)
| Analogue Name | Modification | Purpose of Modification |
| Data not available | Data not available | Data not available |
Table 2: Antimicrobial Activity of this compound and Its Potential Analogues (Note: This table includes known activity for the native this compound. The section for analogues is a template pending future research.)
| Peptide | Target Organism | MIC (µg/mL) |
| This compound | E. coli | 2.5 - 8 |
| This compound | P. putida | 2.5 - 8 |
| This compound | P. syringae | 2.5 - 8 |
| This compound | Serratia sp. | 2.5 - 8 |
| This compound | C. neoformans | 2.5 - 8 |
| This compound | S. cerevisiae | 2.5 - 8 |
| This compound | C. albicans | 2.5 - 8 |
| Truncated Analogues | Data not available | Data not available |
| Substituted Analogues | Data not available | Data not available |
| Carboxyamidated Analogues | Data not available | Data not available |
Future Research Directions and Translational Implications of Shepherin Ii
Leveraging Shepherin II as a Template for Rational Design of Novel Antimicrobial Agents
Rational drug design is the inventive process of creating new medications based on a detailed understanding of a biological target. scitechnol.com This approach, which often utilizes computer-aided modeling, aims to design molecules that are complementary in shape and charge to their target, thereby modulating its function for a therapeutic benefit. scitechnol.comnih.gov this compound presents an excellent scaffold for such endeavors due to its distinct structural and chemical features.
The presence of multiple histidine residues and the ATCUN motif makes this compound an ideal template for designing metallo-antimicrobial peptides. frontiersin.org Research on its close analog, Shepherin I, has demonstrated that the coordination of Zn(II) ions can induce a significant structural transformation, leading to the formation of highly antifungal fibrils. nih.govacs.orgacs.org This metal-induced change in morphology and bioactivity is a key characteristic that can be exploited. nih.gov Future research can focus on designing synthetic analogs of this compound with modified metal-binding sites to enhance specificity, stability, and potency. By systematically altering the amino acid sequence—for instance, through truncations or substitutions as explored with Shepherin I nih.gov—researchers can create a library of new compounds. nih.gov These novel molecules could be engineered to target specific pathogens or to possess improved pharmacokinetic properties, moving beyond the original peptide's limitations. wiley.com
Table 1: Antimicrobial Activity of this compound
| Target Organism | Type | Activity Noted | IC50 / MIC |
|---|---|---|---|
| Escherichia coli | Gram-negative bacterium | Antimicrobial activity | 2.5-8 µg/mL |
| Pseudomonas putida | Gram-negative bacterium | Antimicrobial activity | 2.5-8 µg/mL |
| Pseudomonas syringae | Gram-negative bacterium | Antimicrobial activity | 2.5-8 µg/mL |
| Serratia sp. | Gram-negative bacterium | Antimicrobial activity | 2.5-8 µg/mL |
| Pectobacterium carotovorum | Gram-negative bacterium | Inhibition of 84% of cells | 64 µM |
| Candida albicans | Fungus | Antifungal activity | 2.5-8 µg/mL |
| Cryptococcus neoformans | Fungus | Antifungal activity | 2.5-8 µg/mL |
| Saccharomyces cerevisiae | Fungus | Antifungal activity | 2.5-8 µg/mL |
This table is compiled from data found in multiple sources. researchgate.netmdpi.comuleth.ca
Addressing the Challenge of Fungal Resistance through this compound-Inspired Therapeutics
Antifungal resistance (AFR) is a significant and growing global health challenge, as fungal pathogens develop the ability to withstand the medicines designed to treat them. mdpi.comyoutube.com Antimicrobial peptides (AMPs) like this compound represent a promising alternative to conventional antibiotics because they often employ mechanisms of action that are less likely to induce resistance. mdpi.comejbiotechnology.info
The unique mode of action observed in the Shepherin family is particularly relevant. For Shepherin I, the antifungal effect is profoundly enhanced by Zn(II), which triggers the formation of fibrils that disrupt the fungal cells. nih.govacs.org This mechanism, which links metal coordination to structural rearrangement and potent bioactivity, may be effective against fungal strains that have developed resistance to traditional drugs targeting cell wall synthesis or membrane integrity. nih.govmdpi.com Indeed, studies on Shepherin I and its amidated analogs showed activity against fluconazole-resistant strains of Candida albicans. nih.govusp.br Therapeutics inspired by this compound could be designed to specifically exploit this metal-induced fibril formation, presenting a novel strategy to combat drug-resistant fungal infections. Further research is needed to confirm if this compound acts via a similar mechanism and to optimize its structure to maximize efficacy against resistant pathogens.
Exploration of this compound’s Broader Biological Functions and Potential in Other Biological Systems
While initially characterized for its activity against human-relevant bacteria and fungi, the biological role of this compound may be much broader. researchgate.net As a plant-derived host defense peptide, its primary function is likely to protect its source, Capsella bursa-pastoris, from environmental pathogens.
A recent study highlighted this potential by evaluating this compound against major potato pathogens. uleth.ca The peptide demonstrated potent inhibitory activity against the fungus Fusarium culmorum and the bacterium Pectobacterium carotovorum. uleth.ca Furthermore, when combined with another plant-derived peptide, Cr-ACP1, this compound exhibited a synergistic effect, enhancing its antibacterial efficacy. uleth.ca This finding opens up significant possibilities for its use in agriculture as a natural, biodegradable alternative to chemical fungicides and bactericides. Future research could involve the transgenic expression of the this compound gene in crops to confer enhanced disease resistance. uleth.ca Additionally, given that Shepherin I and II are processed from a single, larger precursor protein, investigating other potential bioactive peptides from this precursor could reveal additional functions. researchgate.net
Uncovering Additional Mechanisms of Action and Cellular Interventions
The precise mechanism of action for this compound has not been fully elucidated, but studies on related peptides offer valuable clues. AMPs typically act by disrupting microbial cell membranes through various models, such as the "carpet" mechanism, or by forming pores. nih.govejbiotechnology.info However, some peptides can penetrate the cell to inhibit essential intracellular processes. nih.govejbiotechnology.info
For the closely related Shepherin I, the mechanism appears to be multifaceted. Studies with a fluorescently labeled analog of Shepherin I showed that it is rapidly internalized by C. albicans cells. nih.govusp.br This process was dependent on both temperature and metabolic energy, suggesting an active uptake mechanism like endocytosis rather than simple membrane permeation. nih.govusp.br This implies that once inside the fungal cell, the peptide may interfere with nucleic acid synthesis, enzyme function, or other vital cellular pathways. nih.gov The most distinctive proposed mechanism, however, is the Zn(II)-induced formation of antifungal fibrils. nih.govacs.org It is crucial for future studies to determine if this compound shares this novel fibril-forming capacity and to identify its specific intracellular targets. Unraveling these mechanisms will be essential for its optimization and therapeutic application.
Development of Advanced Delivery Systems for this compound and its Analogues
A significant hurdle for the therapeutic use of peptides is their potential for degradation by proteases in the body. acs.org To overcome this and enhance bioavailability, advanced drug delivery systems are required. thno.org Research in this area would focus on encapsulating this compound or its more stable, rationally designed analogues into various nanocarriers.
Potential delivery platforms include biocompatible hydrogels and nanoparticles, which can protect the peptide from degradation, control its release, and target it to the site of infection. acs.orgmdpi.com For example, peptide-based nanofibers and nanospheres have been successfully used to carry hydrophobic drugs, with modifications to improve their stability and trigger release in specific microenvironments, such as the low pH of a tumor or infection site. mdpi.com Developing such systems for this compound would be a critical step in translating its potent in vitro antimicrobial activity into an effective clinical therapeutic. thno.orgzenodo.org
Q & A
Q. What are the established synthetic routes for Shepherin II, and how can researchers ensure reproducibility?
- Methodological Answer : Synthetic protocols should include detailed stoichiometric ratios, solvent systems, and reaction conditions (e.g., temperature, catalysts). Reproducibility requires documenting batch-to-batch variability and purity thresholds (≥95% by HPLC). For novel synthesis, cross-validate results using orthogonal techniques like NMR and mass spectrometry. Reference established protocols from peer-reviewed studies and adhere to journal guidelines for experimental transparency .
Q. What analytical techniques are recommended for characterizing this compound's structural integrity?
- Methodological Answer : Combine spectroscopic methods:
- 1H/13C NMR for functional group verification.
- High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.
- X-ray crystallography (if crystalline) for 3D conformation.
For purity, use reverse-phase HPLC with UV-Vis/ELSD detectors. Document all calibration standards and instrument parameters to align with preclinical reporting standards .
Q. How should researchers design initial in vitro assays to assess this compound's bioactivity?
- Methodological Answer :
- Dose-response curves : Test across a log-scale concentration range (e.g., 1 nM–100 µM) to establish EC50/IC50.
- Control groups : Include vehicle controls and positive/negative comparators (e.g., known agonists/inhibitors).
- Cell lines : Use clinically relevant models (e.g., primary cells over immortalized lines) and validate via viability assays (MTT/XTT).
Predefine statistical power (n ≥ 3 replicates) to mitigate false positives .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported pharmacological data across studies?
- Methodological Answer :
- Meta-analysis : Systematically compare variables such as assay conditions (pH, temperature), cell passage numbers, and compound stability.
- Sensitivity analysis : Identify outlier datasets using tools like Grubbs' test or principal component analysis (PCA).
- Replication studies : Independently validate conflicting results under standardized conditions, adhering to NIH guidelines for experimental rigor .
Q. What strategies optimize this compound's bioavailability in preclinical models while maintaining therapeutic efficacy?
- Methodological Answer :
- Formulation : Test lipid-based nanoparticles or PEGylation to enhance solubility.
- Pharmacokinetic (PK) profiling : Measure Cmax, Tmax, and AUC via LC-MS/MS after oral/intravenous administration.
- Tissue distribution : Use radiolabeled this compound (e.g., 14C isotopes) to track biodistribution.
Optimize dosing regimens using allometric scaling from in vitro to in vivo models .
Q. How to validate this compound's target engagement and mechanism of action with minimal off-target effects?
- Methodological Answer :
- CRISPR/Cas9 knockouts : Silence putative targets in cell lines to confirm pathway specificity.
- Thermal proteome profiling (TPP) : Identify binding partners by monitoring protein thermal stability shifts.
- RNA-seq/phosphoproteomics : Corrogate transcriptomic and signaling changes post-treatment.
Use isothermal titration calorimetry (ITC) for affinity quantification and computational docking (e.g., AutoDock Vina) for binding site predictions .
Methodological Frameworks for Robust Research
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Data Integrity : Organize raw datasets with metadata tags (e.g., date, operator, instrument ID) and archive in FAIR-compliant repositories .
- Literature Synthesis : Use boolean search strategies (e.g., "this compound AND (synthesis OR pharmacokinetics)") to map knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
